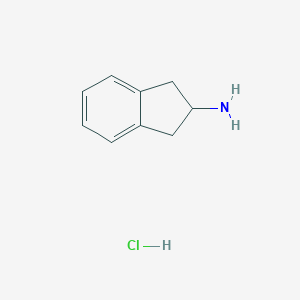

2-Aminoindan hydrochloride

Vue d'ensemble

Description

Le 2-Aminoindane (chlorhydrate) est un produit chimique de recherche utilisé dans les troubles neurologiques et la psychothérapieCe composé agit comme un substrat sélectif pour le transporteur de la norépinéphrine et le transporteur de la dopamine, ce qui le rend intéressant dans divers domaines scientifiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Méthodes de production industrielle

Analyse Des Réactions Chimiques

Types de réactions

Le 2-Aminoindane (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former les imines ou les oximes correspondantes.

Réduction : Les réactions de réduction peuvent le convertir en différentes amines.

Substitution : Il peut subir des réactions de substitution nucléophile pour former divers dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : L'hydrogène gazeux en présence de catalyseurs au palladium ou au platine est couramment utilisé.

Substitution : Des réactifs tels que les halogénures d'alkyle et les chlorures d'acyle sont utilisés dans des conditions basiques.

Produits majeurs

Oxydation : Formation d'imines ou d'oximes.

Réduction : Formation de différentes amines.

Substitution : Formation de divers dérivés substitués.

4. Applications de la recherche scientifique

Le 2-Aminoindane (chlorhydrate) a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme matière première pour la synthèse de divers composés psychoactifs.

Biologie : Étudié pour ses effets sur les systèmes de neurotransmetteurs, en particulier la dopamine et la norépinéphrine.

Médecine : Enquête sur ses applications thérapeutiques potentielles dans les troubles neurologiques et comme outil en psychothérapie.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme étalon de référence en chimie forensique

5. Mécanisme d'action

Le 2-Aminoindane (chlorhydrate) exerce ses effets principalement en agissant comme un substrat sélectif pour le transporteur de la norépinéphrine et le transporteur de la dopamine. Il augmente les niveaux de ces neurotransmetteurs dans la fente synaptique, ce qui entraîne une neurotransmission accrue. Ce mécanisme est similaire à celui d'autres substances psychoactives, mais le 2-Aminoindane (chlorhydrate) est unique par sa sélectivité et sa puissance .

Applications De Recherche Scientifique

Overview and Mechanism of Action

2-Aminoindan hydrochloride is known for its role as a selective substrate for the norepinephrine transporter (NET) and dopamine transporter (DAT). By modulating the reuptake of these neurotransmitters, it influences various cognitive and physiological processes, including mood regulation and motor control. The compound primarily affects neurotransmitter dynamics by altering the levels of norepinephrine and dopamine in the synaptic cleft, which can have significant downstream effects on neuronal signaling pathways .

Scientific Research Applications

2-AI·HCl has a broad range of applications across several scientific disciplines:

- Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs) targeting neurological disorders such as depression and ADHD. Its selective action on NET and DAT makes it a valuable compound for developing treatments with fewer side effects related to serotonin modulation .

- Neuropharmacology : The compound is studied for its effects on neurotransmitter systems, particularly in understanding the mechanisms underlying psychiatric conditions. Research indicates that it may have therapeutic potential in treating disorders associated with dopaminergic dysfunction .

- Biochemical Research : In laboratory settings, 2-AI·HCl is utilized as a research chemical to explore biochemical pathways, develop new molecules, and conduct pharmacological assays. Its role in studying neurotransmitter dynamics is critical for advancing our understanding of neurobiology .

Comparative Studies

Recent studies have highlighted the selectivity of 2-AI·HCl among various neurotransmitter transporters. The following table summarizes its affinity for different receptor subtypes:

| Receptor Type | K_i (nM) |

|---|---|

| α2C-Adrenoceptor | 41 |

| α2A-Adrenoceptor | 134 |

| α2B-Adrenoceptor | 211 |

| SERT (Serotonin) | >10,000 |

| DAT (Dopamine) | Moderate |

| NET (Norepinephrine) | Moderate |

This profile indicates that while 2-AI·HCl interacts moderately with DAT and NET, it exhibits minimal activity at the serotonin transporter (SERT), making it unique among similar compounds .

Therapeutic Applications

Investigations into the efficacy of 2-AI·HCl in treating conditions like depression and ADHD have shown promise. Clinical trials are ongoing to assess its safety and effectiveness in human subjects. Early findings suggest that its targeted action on norepinephrine and dopamine systems could lead to improved therapeutic outcomes without significant side effects associated with serotonin modulation .

Neuropharmacological Research

In vitro studies have characterized the metabolism and pharmacological profile of 2-AI·HCl, revealing its potential as a dopaminergic agent. Analog compounds derived from 2-AI·HCl are also being explored for their agonistic activity on central dopaminergic systems, further supporting its application in neuropharmacology .

Synthetic Routes

The production of 2-AI·HCl has been optimized through novel synthetic routes that enhance yield and purity. One notable method involves using ninhydrin as a starting material, followed by oximation and catalytic reduction to yield high-purity 2-aminoindan. This method has been successfully scaled up for industrial applications, demonstrating its practicality .

Market Trends

The market for this compound is projected to grow significantly due to its essential role in pharmaceutical synthesis. As healthcare expenditures rise globally, there is an increasing demand for novel therapeutic agents targeting chronic diseases. The compound's versatility as a building block in drug development underscores its importance within the pharmaceutical supply chain .

Mécanisme D'action

2-Aminoindane (hydrochloride) exerts its effects primarily by acting as a selective substrate for norepinephrine transporter and dopamine transporter. It increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is similar to that of other psychoactive substances, but 2-Aminoindane (hydrochloride) is unique in its selectivity and potency .

Comparaison Avec Des Composés Similaires

Composés similaires

- 5-Iodo-2-aminoindane (5-IAI)

- 5-Méthoxy-6-méthyl-2-aminoindane (MMAI)

- 5,6-Méthylènedioxy-2-aminoindane (MDAI)

- N-Méthyl-2-aminoindane (NM-2-AI)

Unicité

Le 2-Aminoindane (chlorhydrate) est unique en raison de sa sélectivité spécifique pour le transporteur de la norépinéphrine et le transporteur de la dopamine. Contrairement à d'autres composés similaires, il n'affecte pas de manière significative le transporteur de la sérotonine, ce qui en fait un outil précieux pour étudier les rôles spécifiques de la dopamine et de la norépinéphrine dans divers processus physiologiques et pathologiques .

Activité Biologique

2-Aminoindan hydrochloride (2-AI·HCl) is a compound that has garnered interest in the fields of pharmacology and neuroscience due to its interactions with neurotransmitter systems. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Overview of this compound

This compound is a derivative of aminoindane, characterized by its ability to act as a selective substrate for the norepinephrine transporter (NET) and dopamine transporter (DAT). This selectivity makes it a valuable compound for studying neurotransmitter dynamics and developing treatments for neurological disorders.

Target Interaction:

- 2-AI·HCl primarily interacts with NET and DAT, modulating the reuptake of norepinephrine and dopamine. This modulation can influence various cognitive and physiological processes, including mood regulation and motor control .

Biochemical Pathways:

- The compound's action affects neurotransmitter transport and reuptake pathways. By binding to NET and DAT, it alters the dynamics of norepinephrine and dopamine levels in the synaptic cleft, which can have downstream effects on neuronal signaling.

Pharmacological Profile

Pharmacokinetics:

- As a hydrochloride salt, 2-AI·HCl exhibits good water solubility, which is advantageous for its bioavailability in biological systems.

Safety Profile:

Selectivity and Affinity Studies

Recent studies have highlighted the selectivity of 2-AI·HCl among various neurotransmitter transporters and receptors. The following table summarizes its affinity for different receptor subtypes:

| Receptor Type | K_i (nM) |

|---|---|

| α2C-Adrenoceptor | 41 |

| α2A-Adrenoceptor | 134 |

| α2B-Adrenoceptor | 211 |

| SERT (Serotonin) | >10,000 |

| DAT (Dopamine) | Moderate |

| NET (Norepinephrine) | Moderate |

The compound shows particularly high affinity for α2-adrenoceptors, indicating potential implications in modulating adrenergic signaling pathways .

Comparative Studies with Derivatives

In comparative studies with ring-substituted derivatives like MMAI and MDAI, 2-AI·HCl was found to be a selective substrate for NET and DAT while exhibiting minimal activity at the serotonin transporter (SERT). This unique profile suggests its potential utility in therapeutic contexts where modulation of dopamine and norepinephrine is desired without significant serotonin involvement .

Case Studies

-

Therapeutic Applications:

- Investigations into the efficacy of 2-AI·HCl in treating conditions such as depression and ADHD have shown promise due to its targeted action on norepinephrine and dopamine systems. Clinical trials are ongoing to assess its safety and effectiveness in human subjects.

- Neuropharmacological Research:

Propriétés

IUPAC Name |

2,3-dihydro-1H-inden-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-5-7-3-1-2-4-8(7)6-9;/h1-4,9H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHNLVMHWYPNEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2975-41-9 (Parent) | |

| Record name | 2-Aminoindan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70177930 | |

| Record name | 2-Indanamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-18-3 | |

| Record name | 2-Aminoindan hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoindan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2338-18-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2338-18-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Indanamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indan-2-ylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOINDAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PT8MYB7QQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of the newly developed process for 2-aminoindan hydrochloride production?

A1: The research highlights a novel synthetic route for producing this compound using ninhydrin as a starting material []. This method offers a more economical alternative compared to previous approaches. The process involves the oximation of ninhydrin, followed by catalytic reduction to yield 2-aminoindan. This method has been successfully scaled up 100-fold in a pilot plant, demonstrating its practicality and potential for industrial application [].

Q2: What is the significance of the pharmacological evaluation of 2-aminoindan-quinoline analogs?

A2: Researchers designed and synthesized analogs of 2-aminoindan-quinoline, such as N-[(2-chloro-quinoline)-3-yl-methyl]-4,5-dimethoxy-2-aminoindan hydrochloride and N-[(2-chloro-7-methyl-quinolin)-3-yl-methyl)]-4,5-dimethoxy-2-aminoindan hydrochloride, as potential dopaminergic agents []. Preliminary pharmacological evaluation using stereotypic behavior models demonstrated that these analogs exhibit agonistic activity on the central dopaminergic system []. This finding suggests that 2-aminoindan-quinoline analogs hold promise for the development of new treatments for neurodegenerative and psychiatric disorders associated with dopaminergic dysfunction.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.